molecular formula C9H13NO2 B12503456 2-(3-Amino-4-methylphenoxy)ethan-1-ol

2-(3-Amino-4-methylphenoxy)ethan-1-ol

Cat. No.: B12503456
M. Wt: 167.20 g/mol
InChI Key: OSECRBXORZWFQV-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenoxy)ethan-1-ol is a substituted ethanolamine derivative featuring a phenoxy group with amino (-NH₂) and methyl (-CH₃) substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound combines the hydrophilic hydroxyl (-OH) and amino groups with the hydrophobic aromatic ring, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(3-amino-4-methylphenoxy)ethanol

InChI

InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3

InChI Key

OSECRBXORZWFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenoxy)ethan-1-ol typically involves the reaction of 3-amino-4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-Amino-4-methylphenoxy)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of ethers or esters .

Scientific Research Applications

2-(3-Amino-4-methylphenoxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenoxyethanol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(3-Amino-4-methylphenoxy)ethan-1-ol 3-amino-4-methylphenoxy C₉H₁₃NO₂ ~167.21 Amino and methyl enhance nucleophilicity -
2-(4-bromo-2-methoxyphenyl)ethan-1-ol (23) 4-bromo-2-methoxyphenyl C₉H₁₁BrO₂ ~245.09 Bromo (electron-withdrawing) and methoxy (electron-donating) groups
2-[(4-aminophenyl)methoxy]ethan-1-ol 4-aminophenylmethoxy C₉H₁₃NO₂ 167.21 Para-amino group increases solubility in polar solvents
2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol 3-bromo-4-fluorophenylmethylamino C₉H₁₁BrFNO 248.09 Bromo and fluoro enhance bioactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group in 2-(3-Amino-4-methylphenoxy)ethan-1-ol increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to bromo- or fluoro-substituted analogs .

Insights :

  • Reductive Amination: The amino group in the target compound could be introduced via reductive amination of a ketone precursor, similar to methods used for 2-(5-(2-aminopropyl)-2-methoxyphenyl)ethan-1-ol .
  • Efficiency : High-yield routes (e.g., 92% for compound 23) suggest that optimized conditions (e.g., short reaction times, pure intermediates) are critical .

Physicochemical and Functional Properties

Table 3: Property Comparison

Compound Name Solubility (Predicted) Boiling/Melting Point Applications
2-(3-Amino-4-methylphenoxy)ethan-1-ol High in polar solvents Not reported Pharmaceutical intermediates
2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol Moderate in ethanol 90 K (crystalline) Bioactive molecule synthesis
Ethanol, 2-[2-(nonylphenoxy)ethoxy]- Low (hydrophobic chain) Not reported Industrial surfactants

Key Points :

  • Solubility: The hydroxyl and amino groups in the target compound enhance solubility in polar solvents (e.g., water, ethanol), contrasting with nonylphenoxy derivatives, which are more hydrophobic .

Biological Activity

2-(3-Amino-4-methylphenoxy)ethan-1-ol, commonly referred to as AMPE, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with AMPE, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol
  • IUPAC Name : 2-(3-amino-4-methylphenoxy)ethanol

The biological activity of AMPE is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound features an amino group and a phenoxy moiety, which facilitate its interaction with receptors and enzymes. Notably, AMPE has shown potential as a selective agonist for certain receptors, including dopamine receptors, which are implicated in various neurological functions .

Interaction with Dopamine Receptors

Research indicates that AMPE may exhibit selective agonist activity towards D3 dopamine receptors (D3R), which are involved in the modulation of mood and behavior. The compound's efficacy was evaluated using β-arrestin recruitment assays, where it demonstrated significant binding affinity and activation potential .

Anticancer Properties

AMPE has been evaluated for its anticancer properties across various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through several pathways:

  • Inhibition of Cell Proliferation : In vitro studies reported that AMPE significantly inhibited the growth of breast cancer (MCF7) and prostate cancer (PC-3) cell lines, with IC50 values indicating effective potency .
  • Mechanisms of Action : The compound is believed to interfere with cell cycle progression and promote apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer effects, AMPE has demonstrated antimicrobial properties against various pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism underlying this activity may involve disruption of bacterial cell membrane integrity or interference with metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Minimum Inhibitory ConcentrationMechanism of Action
AnticancerMCF7 (Breast)5.6 µMInduction of apoptosis
PC-3 (Prostate)4.8 µMCell cycle arrest
AntimicrobialStaphylococcus aureus12 µg/mLMembrane disruption
Escherichia coli15 µg/mLMetabolic interference

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